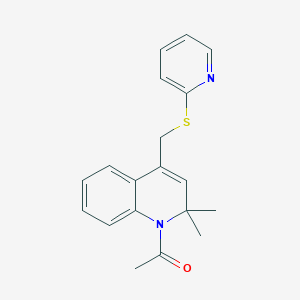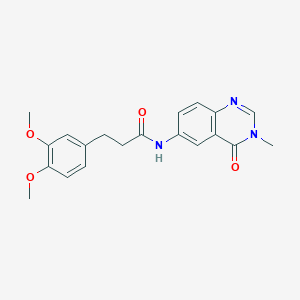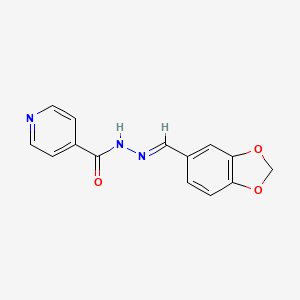![molecular formula C17H24N2O2 B11035050 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one](/img/structure/B11035050.png)
1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one is a complex organic compound with a unique structure that includes a benzyl group, a hydroxymethyl group, and a pyrrolo[3,4-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-C]pyridine core, followed by the introduction of the benzyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-C]pyridine derivatives with different substituents. Examples include:
- 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]methanol
- 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]carboxylic acid
Uniqueness
The uniqueness of 1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[(3aS,7aS)-2-benzyl-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C17H24N2O2/c1-14(21)19-8-7-17(13-20)12-18(10-16(17)11-19)9-15-5-3-2-4-6-15/h2-6,16,20H,7-13H2,1H3/t16-,17-/m0/s1 |
InChI Key |
FFLFYDJPYYYINL-IRXDYDNUSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)CO |
Canonical SMILES |
CC(=O)N1CCC2(CN(CC2C1)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11034969.png)
![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11034977.png)


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11034997.png)
![4',4',6'-trimethyl-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11034998.png)
![7-Amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl cyanide](/img/structure/B11034999.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B11035007.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11035015.png)
![6',6',8'-trimethyl-5',6'-dihydro-1''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11035029.png)
![3-amino-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11035032.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11035042.png)
![1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one](/img/structure/B11035047.png)

